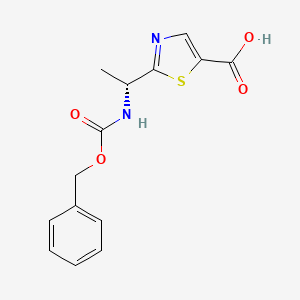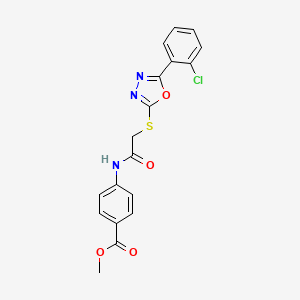![molecular formula C17H18N2O B11776779 4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring This particular compound is characterized by the presence of dimethyl groups on the benzoxazole ring and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline typically involves the condensation of 5,6-dimethylbenzoxazole with N,N-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs automated systems to ensure precise control over reaction conditions and to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often conducted in anhydrous solvents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used in substitution reactions. The choice of solvent and temperature depends on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Benzoxazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. They are used in the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, including fluorescent dyes and pigments. It is also employed in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Comparison with Similar Compounds
4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline can be compared with other benzoxazole derivatives to highlight its uniqueness:
4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)aniline: This compound has a similar structure but contains a chlorine atom, which may alter its chemical and biological properties.
5,6-Dimethylbenzo[d]oxazol-2(3H)-one: This derivative lacks the dimethylaniline moiety, resulting in different reactivity and applications.
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline:
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features that contribute to the specific properties of this compound.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H18N2O/c1-11-9-15-16(10-12(11)2)20-17(18-15)13-5-7-14(8-6-13)19(3)4/h5-10H,1-4H3 |
InChI Key |
KQQJPEVTZUVOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B11776705.png)
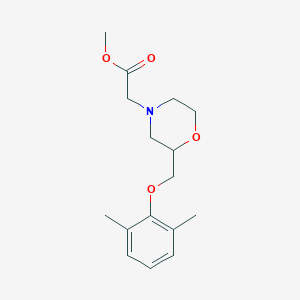
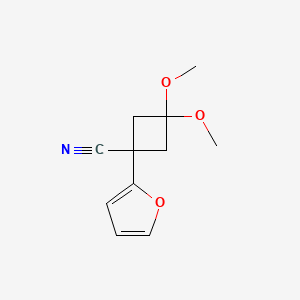
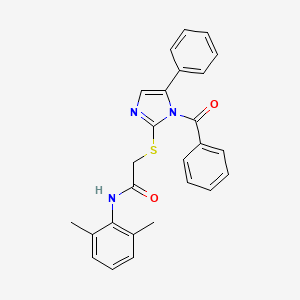
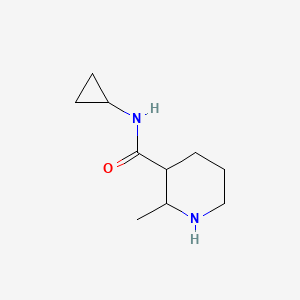
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
![Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11776745.png)
![5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11776749.png)
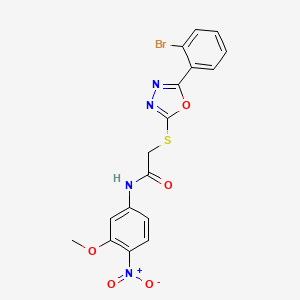
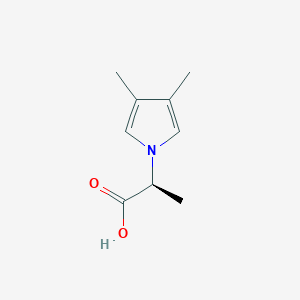
![4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776758.png)

